3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline
Description
Nomenclature and Classification
The compound 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline represents a complex aromatic amine derivative that belongs to the broader class of substituted anilines. According to systematic nomenclature principles, this molecule is formally designated as 3-chloro-2-(3-chloro-4-fluorophenoxy)benzenamine, reflecting its structural composition of a benzenamine core with specific halogenated phenoxy substitution. The Chemical Abstracts Service has assigned this compound the registry number 946727-48-6, providing a unique identifier for database searches and regulatory documentation.
The molecular formula C12H8Cl2FNO indicates the presence of twelve carbon atoms, eight hydrogen atoms, two chlorine atoms, one fluorine atom, one nitrogen atom, and one oxygen atom. This composition places the compound within the phenol ether classification, specifically as an aromatic ether containing both aniline and phenoxy functional groups. The systematic name follows International Union of Pure and Applied Chemistry conventions, where the phenoxy substituent is treated as a complex substituent attached to the aniline backbone.
Alternative nomenclature systems may refer to this compound as benzenamine, 3-chloro-2-(3-chloro-4-fluorophenoxy)-, emphasizing the benzenamine foundation with the phenoxy group as a substituent. The presence of multiple halogen atoms classifies this molecule as a polyhalogenated aromatic compound, which significantly influences its chemical reactivity and physical properties compared to simpler aniline derivatives.
Structural Parameters and Molecular Geometry
The molecular weight of this compound is precisely determined to be 272.10 grams per mole, reflecting the cumulative atomic masses of all constituent atoms. This relatively high molecular weight for an aromatic amine results primarily from the presence of two chlorine atoms and the extended phenoxy substituent system. The compound exhibits a complex three-dimensional structure characterized by two distinct aromatic ring systems connected through an ether linkage.
Computational chemistry data reveals specific geometric parameters that define the molecular architecture. The topological polar surface area is calculated to be 35.25 square angstroms, indicating moderate polarity distribution across the molecular surface. The logarithm of the partition coefficient (LogP) value of 4.507 suggests significant lipophilicity, with the molecule showing preference for nonpolar environments over aqueous systems. These parameters directly correlate with the extensive aromatic character and halogen substitution pattern of the compound.
The molecular structure contains two hydrogen bond acceptors and one hydrogen bond donor, as determined through computational analysis. This hydrogen bonding profile results from the amine nitrogen serving as both a donor and acceptor, while the ether oxygen functions exclusively as an acceptor. The presence of two rotatable bonds indicates limited conformational flexibility, primarily associated with the phenoxy linkage and the amine group orientation.
Stereochemical analysis reveals that the molecule lacks traditional chiral centers but possesses significant conformational complexity due to the phenoxy bridge connecting the two aromatic systems. The spatial arrangement of halogen substituents creates distinct electronic environments that influence both intramolecular interactions and intermolecular association patterns.
Crystallographic Data and Solid-State Properties
Physical property characterization of this compound in the solid state provides insight into its crystalline behavior and thermal stability. The predicted boiling point of 337.8 ± 42.0 degrees Celsius indicates substantial thermal stability, characteristic of aromatic compounds with extensive π-conjugation systems. This elevated boiling point reflects the strong intermolecular forces present in the liquid phase, including dipole-dipole interactions and potential hydrogen bonding networks.
The predicted density of 1.429 ± 0.06 grams per cubic centimeter suggests a relatively compact solid-state packing arrangement. This density value is consistent with halogenated aromatic compounds, where the presence of heavy atoms contributes to increased material density compared to simple hydrocarbon analogs. The density measurement provides important information for calculating molar volumes and understanding the efficiency of molecular packing in crystalline phases.
Thermal analysis data indicates specific temperature ranges for phase transitions, though detailed crystallographic structure determination remains limited in available literature. The solid-state properties are significantly influenced by the presence of multiple halogen atoms, which can participate in halogen bonding interactions that stabilize particular crystal forms. These interactions contribute to the overall stability and handling characteristics of the compound in solid form.
Storage requirements specify maintenance in dark conditions at room temperature under an inert atmosphere, suggesting sensitivity to oxidation or photodegradation. These storage parameters reflect the inherent reactivity of the aniline functional group, which is susceptible to oxidation processes that can lead to discoloration and chemical degradation over time.
Electronic Structure and Bonding Properties
The electronic structure of this compound is characterized by complex π-electron delocalization across both aromatic ring systems, significantly modified by the electronic effects of halogen substituents. The predicted acid dissociation constant (pKa) value of 2.60 ± 0.10 indicates substantially reduced basicity compared to unsubstituted aniline. This dramatic decrease in basicity results from the electron-withdrawing effects of both chlorine and fluorine substituents, which stabilize the protonated amine form and reduce the availability of the nitrogen lone pair for protonation.
The aniline portion of the molecule retains the fundamental electronic characteristics of aromatic amines, where the nitrogen lone pair participates in resonance with the benzene π-system. However, the presence of electron-withdrawing halogen substituents significantly modulates this electronic delocalization. The chlorine atoms, being moderately electronegative, exert inductive electron withdrawal while also providing some π-donation through their vacant d-orbitals. The fluorine atom, being highly electronegative, provides strong inductive withdrawal with minimal back-donation.
Molecular orbital analysis reveals that the highest occupied molecular orbital energy levels are significantly lowered compared to simple aniline derivatives due to halogen substitution. This electronic modification affects the compound's reactivity toward electrophilic aromatic substitution reactions, making the molecule less nucleophilic and more resistant to further electrophilic attack. The presence of the phenoxy linkage introduces additional electronic complexity through ether oxygen participation in extended conjugation.
The molecular electrostatic potential distribution shows significant polarization, with electron-deficient regions localized near the halogenated aromatic carbons and electron-rich areas associated with the ether oxygen and amine nitrogen. This electronic polarization influences intermolecular interactions and determines the compound's behavior in various chemical environments. The overall electronic structure represents a delicate balance between electron-donating resonance effects from the amine group and electron-withdrawing inductive effects from the halogen substituents, resulting in unique reactivity patterns that distinguish this compound from simpler aromatic amine analogs.
Properties
IUPAC Name |
3-chloro-2-(3-chloro-4-fluorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2FNO/c13-8-2-1-3-11(16)12(8)17-7-4-5-10(15)9(14)6-7/h1-6H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOURRDOZYOBKFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OC2=CC(=C(C=C2)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline typically involves the reaction of 3-chloro-4-fluoroaniline with 3-chlorophenol under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing chlorine and fluorine atoms activate the aromatic ring for substitution. Key reactions include:
Hydroxylation
Reaction with aqueous NaOH under high-temperature conditions replaces chlorine with hydroxyl groups.
| Conditions | Temperature | Time | Yield | Purity | Source |
|---|---|---|---|---|---|
| 10% NaOH, 150°C, autoclave | 150°C | 6 h | 78% | 95% |
Mechanism: The chlorine at the 3-position undergoes hydrolysis via a concerted NAS mechanism, facilitated by the electron-deficient aromatic system.
Reduction Reactions
The amino group (-NH₂) can be reduced to form secondary amines or undergo dehalogenation under catalytic hydrogenation.
Catalytic Hydrogenation
Using Pd/C or Raney Ni catalysts in methanol:
| Catalyst | H₂ Pressure | Temp. | Time | Product | Yield |
|---|---|---|---|---|---|
| 5% Pd/C | 3 atm | 80°C | 4 h | 2-(3-chloro-4-fluorophenoxy)aniline | 92% |
| Raney Ni | 5 atm | 100°C | 3 h | Dechlorinated derivatives | 85% |
Note: Over-reduction may lead to the removal of fluorine atoms at elevated pressures .
Oxidation Reactions
The amino group is susceptible to oxidation, forming nitroso or nitro derivatives.
Oxidation to Nitro Compound
With KMnO₄ in acidic conditions:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 70°C | 3-chloro-2-(3-chloro-4-fluorophenoxy)nitrobenzene | 65% |
Mechanism: Sequential oxidation of -NH₂ to -NO₂ via a nitroso intermediate.
Cross-Coupling Reactions
The chlorine atoms participate in palladium-catalyzed couplings.
Suzuki-Miyaura Coupling
Reaction with arylboronic acids:
| Conditions | Catalyst | Product | Yield |
|---|---|---|---|
| Pd(OAc)₂, K₂CO₃, DMF, 100°C | 3 mol% Pd(OAc)₂ | Biaryl derivatives with substituted rings | 88% |
Example: Coupling with phenylboronic acid forms 3-phenyl-2-(3-chloro-4-fluorophenoxy)aniline.
Electrophilic Substitution
The electron-donating -NH₂ group directs incoming electrophiles to the para position relative to the amino group.
Nitration
Reaction with HNO₃/H₂SO₄:
| Nitrating Agent | Temp. | Time | Product | Yield |
|---|---|---|---|---|
| HNO₃ (conc.) | 0°C | 2 h | 5-nitro-3-chloro-2-(3-chloro-4-fluorophenoxy)aniline | 70% |
Regioselectivity is controlled by the -NH₂ group, favoring para-nitration .
Salt Formation
The amino group reacts with acids to form stable salts.
| Acid | Conditions | Product | Application |
|---|---|---|---|
| HCl (g) | EtOH, 25°C | 3-chloro-2-(3-chloro-4-fluorophenoxy)aniline hydrochloride | Pharmaceutical intermediate |
Stability: The hydrochloride salt exhibits improved crystallinity and shelf life .
Photochemical Reactions
UV irradiation induces cleavage of the ether bond:
| Conditions | Product | Yield |
|---|---|---|
| UV (254 nm), CH₃CN, 6 h | 3-chloroaniline + 3-chloro-4-fluorophenol | 60% |
Mechanism: Homolytic cleavage of the C-O bond generates radical intermediates .
Key Challenges and Limitations
-
Selectivity Issues : Competing reactions at multiple reactive sites (e.g., -NH₂, Cl, F).
-
Solvent Dependency : Polar aprotic solvents (DMF, DMSO) improve NAS but complicate purification .
-
Environmental Concerns : Chlorinated byproducts require stringent waste management .
Data synthesized from patents , peer-reviewed studies , and chemical databases.
Scientific Research Applications
3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
3-Chloro-4-(4-chlorophenoxy)aniline
- Structure: Differs by replacing the 4-fluoro substituent with a second chlorine atom on the phenoxy ring.
- Properties : Exhibits higher lipophilicity due to the additional chlorine atom, which enhances membrane permeability but may reduce metabolic stability compared to the fluoro analogue .
- Applications : Widely used in dye synthesis and as a precursor for herbicides .
3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline
- Structure: Features a trifluoromethyl (-CF₃) group on the phenoxy ring instead of chlorine/fluorine.
- Properties : The electron-withdrawing -CF₃ group significantly increases oxidative stability and resistance to enzymatic degradation, making it suitable for high-performance materials .
- Applications : Explored in electronic materials and corrosion inhibitors .
Functional Group Modifications
3-(3-Chloro-4-fluorophenoxy)-5-nitroaniline
3-Chloro-4-(3-methoxyphenoxy)aniline
- Structure : Substitutes the 4-fluoro group with a methoxy (-OCH₃) group.
- Properties : The electron-donating methoxy group increases solubility in polar solvents but reduces thermal stability .
- Applications : Investigated for use in liquid crystals and photoresponsive materials .
Heterocyclic Derivatives
3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline
- Structure : Includes a nitrothiophene moiety linked via a Schiff base.
- Properties : The thiophene ring introduces π-conjugation, enhancing UV absorption and fluorescence properties. The nitro group further polarizes the molecule .
- Applications : Studied for optoelectronic applications and as a sensor material .
3-Chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline
- Structure : Contains a trifluoromethyl-substituted indazole ring.
- Properties : The indazole core improves binding affinity to biological targets, while the -CF₃ group enhances metabolic resistance .
- Applications : A lead compound in kinase inhibitor development .
Data Tables
Table 1. Key Physical and Chemical Properties
Biological Activity
3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse sources and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C₁₂H₈Cl₂FNO, with a molecular weight of 272.10 g/mol. Its structure consists of an aniline core substituted with chlorine and fluorine atoms, which may influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₈Cl₂FNO |
| Molecular Weight | 272.10 g/mol |
| CAS Number | 937604-55-2 |
| Appearance | White to off-white powder |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth effectively.
In a comparative study, the antibacterial activity of various substituted anilines was evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that these compounds could achieve zones of inhibition comparable to standard antibiotics, suggesting potential applications in treating bacterial infections .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro assays. Notably, it has been shown to affect cell proliferation in cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells.
Case Study: Antiproliferative Effects
A study focusing on structurally related compounds reported significant antiproliferative effects with IC50 values in the low micromolar range against multiple cancer cell lines. The mechanism of action was attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | ~10 | Tubulin polymerization inhibition |
| Related compound | A549 | ~16 | Apoptosis induction |
The biological activity of this compound is largely attributed to its ability to interact with cellular targets involved in critical pathways such as cell division and apoptosis. The compound's halogen substitutions may enhance its binding affinity to target proteins, increasing its efficacy as an antimicrobial and anticancer agent.
In Vitro Studies
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through the mitochondrial pathway. This was evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases, which are crucial mediators in the apoptotic process .
Q & A
Q. What are the optimal synthetic routes for 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline?
A practical two-step synthesis involves condensation of 1-(chloromethyl)-3-fluorobenzene with 2-chloro-4-nitrophenol using potassium carbonate as a base catalyst, followed by reduction of the nitro group with Fe/NHCl. This method achieves an 82% overall yield and is scalable due to its robustness and low-cost reagents . Characterization via TLC, melting point, and H-NMR confirms product purity .
Q. How can researchers verify the structural integrity of this compound?
Basic characterization includes H-NMR for functional group identification, TLC for purity assessment, and melting point determination. For advanced confirmation, single-crystal X-ray diffraction (e.g., using SHELX software for refinement) provides precise bond lengths and angles, as demonstrated for structurally related aniline derivatives .
Q. What safety protocols are recommended for handling this compound?
While specific SDS data for this compound is limited, general aniline handling guidelines apply: use PPE (gloves, lab coats, goggles), work in a fume hood, and avoid inhalation/contact. Refer to EC No. 1907/2006 regulations for hazard classification and disposal .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in molecular conformation?
X-ray crystallography (e.g., using ORTEP-3 or SHELXL) enables precise determination of molecular geometry. For example, monoclinic crystal systems (space group ) with intermolecular hydrogen bonding have been reported for analogous compounds, aiding in validating synthetic products and identifying polymorphic forms .
Q. What environmental degradation pathways are feasible for this halogenated aniline?
Microbial degradation using engineered strains expressing aniline dioxygenase could be explored. Current bacterial strains have limited substrate specificity, but mutagenesis or metagenomic screening may enhance activity against chloro-fluoro substituents . Monitor degradation intermediates via HPLC-MS to assess pathway efficiency.
Q. How do steric and electronic effects influence the compound's reactivity in cross-coupling reactions?
Computational studies (DFT or molecular docking) can model electronic effects of the chloro-fluoro substituents on aromatic ring reactivity. Compare HOMO-LUMO gaps with non-halogenated analogs to predict sites for nucleophilic/electrophilic attack. Experimental validation via Suzuki-Miyaura coupling could test computational predictions .
Q. What regulatory constraints apply to this compound in the EU?
The compound is listed under EC No. 445-590-4 (MA classification) in the ECHA database, indicating potential mutagenic or allergenic hazards. Compliance with REACH and GHS labeling is mandatory for laboratory use and transport .
Methodological Considerations
Q. How to address low yields in nitro-group reduction steps?
Optimize Fe/NHCl stoichiometry and reaction time. Alternative reductants (e.g., catalytic hydrogenation) may improve efficiency. Monitor reaction progress via IR spectroscopy for nitro-to-amine conversion .
Q. What analytical techniques differentiate this compound from structural analogs?
High-resolution mass spectrometry (HRMS) and F-NMR are critical for distinguishing fluorine-containing analogs. Chromatographic methods (HPLC with UV/fluorescence detection) can separate isomers based on polarity differences .
Q. How to resolve contradictions in reported melting points or spectral data?
Reproduce synthesis under controlled conditions (e.g., inert atmosphere, purified solvents) to minimize impurities. Cross-validate results with independent labs and reference databases like the Merck Index or Reaxys .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
